molecular formula C10H9ClO3S B7994140 Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate CAS No. 1443312-25-1

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7994140
CAS No.: 1443312-25-1
M. Wt: 244.69 g/mol
InChI Key: XQCZRRKBNSFNFO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate is an organic compound with the molecular formula C10H9ClO3S It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the alpha carbon is replaced by a 4-chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate typically involves the reaction of ethyl acetoacetate with 4-chlorothiophenol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-chlorothiophenol attacks the carbonyl carbon of ethyl acetoacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 2-(4-chlorophenyl)sulfinyl-2-oxo-acetate, Ethyl 2-(4-chlorophenyl)sulfonyl-2-oxo-acetate.

    Reduction: Ethyl 2-(4-chlorophenyl)sulfanyl-2-hydroxy-acetate.

    Substitution: 2-(4-chlorophenyl)sulfanyl-2-oxo-acetic acid.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The sulfanyl group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-bromophenyl)sulfanyl-2-oxo-acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(4-methylphenyl)sulfanyl-2-oxo-acetate: Similar structure but with a methyl group instead of chlorine.

    Ethyl 2-(4-nitrophenyl)sulfanyl-2-oxo-acetate: Similar structure but with a nitro group instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)sulfanyl-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3S/c1-2-14-9(12)10(13)15-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZRRKBNSFNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195370
Record name Acetic acid, 2-[(4-chlorophenyl)thio]-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443312-25-1
Record name Acetic acid, 2-[(4-chlorophenyl)thio]-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443312-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(4-chlorophenyl)thio]-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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